Mycaminosyltylonolide

Description

Properties

CAS No. |

61257-02-1 |

|---|---|

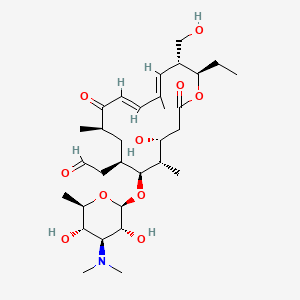

Molecular Formula |

C31H51NO10 |

Molecular Weight |

597.7 g/mol |

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C31H51NO10/c1-8-25-22(16-34)13-17(2)9-10-23(35)18(3)14-21(11-12-33)30(19(4)24(36)15-26(37)41-25)42-31-29(39)27(32(6)7)28(38)20(5)40-31/h9-10,12-13,18-22,24-25,27-31,34,36,38-39H,8,11,14-16H2,1-7H3/b10-9+,17-13+/t18-,19+,20-,21+,22-,24-,25-,27+,28-,29-,30-,31+/m1/s1 |

InChI Key |

WGUJDBLMJBJUQU-VKRLOHBMSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO |

Synonyms |

mycaminosyltylonolide |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Mycaminosyltylonolide?

An In-depth Technical Guide to Mycaminosyltylonolide

Introduction

This compound is a macrolide antibiotic that serves as a crucial intermediate in the biosynthesis of tylosin, a widely used veterinary antibiotic.[1][2] It belongs to the leucomycin family of antibiotics and is produced by certain strains of Streptomyces.[1] Structurally, it is a 16-membered lactone ring to which a mycaminose sugar is attached. This guide provides a detailed overview of the chemical structure, biosynthetic pathway, and synthetic modifications of this compound, intended for researchers and professionals in drug development.

Chemical Structure

This compound, with the chemical formula C31H51NO10, is characterized by a 16-membered polyketide lactone ring.[3][4] A key feature of its structure is the attachment of the amino sugar D-mycaminose at the C-5 position of the lactone ring.[2] The molecule also possesses multiple chiral centers and functional groups, including hydroxyl, ketone, and aldehyde moieties, which are critical for its biological activity and serve as sites for chemical modification.

References

- 1. Biosynthesis of tylosin: oxidations of 5-O-mycaminosylprotylonolide at C-20 and C-23 with a cell-free extract from Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C31H51NO10 | CID 6437420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O-Mycaminosyltylonolide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

The Core Mechanism of Mycaminosyltylonolide: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminosyltylonolide (OMT) is a 16-membered macrolide antibiotic, a class of compounds renowned for their potent inhibition of bacterial protein synthesis. As a derivative of tylosin, OMT and its analogues have garnered significant interest due to their efficacy against a spectrum of bacterial pathogens, including strains resistant to other macrolide antibiotics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the bacterial ribosome. It is intended to serve as a resource for researchers and professionals involved in antibiotic discovery and development, offering detailed insights into the molecular interactions, experimental validation, and antibacterial spectrum of this promising class of compounds.

Primary Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The fundamental mechanism of action for this compound and its derivatives is the inhibition of protein synthesis in bacteria. This is achieved through a specific, high-affinity interaction with the 50S subunit of the bacterial 70S ribosome.

Target Site: The Nascent Peptide Exit Tunnel (NPET)

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2] This tunnel serves as the path for the elongating polypeptide chain to exit the ribosome. By physically obstructing this tunnel, OMT and its derivatives sterically hinder the progression of the nascent peptide, leading to a premature termination of translation.[3]

The binding site for the lactone ring of these compounds is consistent with the classic binding site for macrolide antibiotics, located at the entrance of the NPET.[1] However, synthetic modifications, particularly at the C-23 position of the tylonolide ring, have yielded derivatives with side chains that can penetrate deeper into the tunnel.[1][2] This deeper penetration can lead to interactions with additional ribosomal residues, such as A752 in domain II of the 23S rRNA, which can enhance binding affinity and confer activity against resistant strains.[1]

Molecular Interactions

The interaction of this compound with the ribosome is a slow-binding, one-step process.[1] OMT and its derivatives compete for binding with other macrolides, such as erythromycin and tylosin, indicating a common or partially overlapping binding site.[1] While these compounds do not directly inhibit peptidyltransferase activity or the binding of tRNAs to the ribosome, their presence within the NPET effectively stalls the elongation of specific nascent peptides, particularly those with certain amino acid sequences.[1] For instance, the synthesis of poly(Lys) from a poly(A) template is severely inhibited, whereas poly(Phe) synthesis from a poly(U) template is not.[1]

Antibacterial Spectrum and Efficacy

This compound and its derivatives exhibit a broad spectrum of activity, primarily against Gram-positive bacteria. However, recent synthetic modifications have expanded this spectrum to include some Gram-negative organisms.[4][5]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro antibacterial activity of this compound (OMT) and several of its key derivatives against a panel of susceptible and resistant bacterial strains.

Table 1: In Vitro Antibacterial Activity of this compound (OMT) Derivatives against Susceptible Bacterial Strains

| Compound | Staphylococcus aureus ATCC25923 | Escherichia coli ATCC25922 | Klebsiella pneumoniae | Streptococcus uberis |

| Tylosin | - | >128 | 128 | - |

| OMT | 1 | - | - | - |

| Derivative 2f | 0.25 | 4 | 16 | - |

| Derivative 2k | 0.25 | 8 | 16 | - |

| Derivative c9 | 0.5 | 0.5 | - | - |

*MIC values are presented in µg/mL. Data compiled from multiple sources.[1][4][5][6] *Derivative 2f: 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide *Derivative 2k: 20-deoxy-20-{N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide *Derivative c9 is a C-23 modified derivative with a specific chemical structure detailed in the source literature.[1]

Table 2: In Vitro Antibacterial Activity of a this compound Derivative against Resistant Bacterial Strains

| Bacterial Strain | Resistance Phenotype | MIC (µg/mL) of Derivative c9 |

| Staphylococcus aureus MRSA USA300 | Methicillin-resistant | 1 |

| Staphylococcus aureus Mu50 | Vancomycin-intermediate | 0.5 |

| Escherichia coli | Drug-resistant clinical isolate | 2 |

*MIC values are presented in µg/mL. Data from a single study on derivative c9.[1]

Mechanisms of Resistance and Overcoming Resistance

Bacterial resistance to macrolide antibiotics, including this compound, can arise through several mechanisms. The most common is the modification of the ribosomal target site, specifically the methylation of nucleotide A2058 in the 23S rRNA.[1] This modification reduces the binding affinity of the antibiotic.

Derivatives of this compound have been specifically designed to overcome this resistance. The extended side chains of some derivatives can establish new contact points within the ribosomal tunnel, compensating for the reduced affinity at the primary binding site.[1] This results in an increased affinity for mutant ribosomes and restored antibacterial activity.[1]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a compound to the ribosome.

Principle: A fluorescently labeled macrolide (e.g., BODIPY-erythromycin) is used as a probe. When the probe is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the large ribosome, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site will displace the fluorescent probe, causing a decrease in polarization.

Detailed Methodology:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., Escherichia coli MRE600).

-

Binding Buffer: Prepare a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 150 mM NH₄Cl, 4 mM 2-mercaptoethanol).

-

Assay Setup: In a 96-well black plate, combine the isolated ribosomes, the fluorescently labeled macrolide probe, and varying concentrations of the test compound (e.g., this compound derivative).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Measurement: Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

-

Data Analysis: Calculate the concentration of the test compound that causes 50% inhibition of the fluorescent probe binding (IC₅₀). This value can be used to determine the binding affinity (Kᵢ) of the test compound.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the synthesis of a reporter protein in a cell-free system.

Principle: A cell-free transcription-translation system (e.g., E. coli S30 extract or a reconstituted PURE system) is used to synthesize a reporter protein (e.g., firefly luciferase or green fluorescent protein) from a DNA or mRNA template. The activity of the synthesized reporter protein is then measured. A decrease in reporter activity in the presence of a test compound indicates inhibition of protein synthesis.

Detailed Methodology:

-

Cell-Free System: Prepare or obtain a commercially available E. coli cell-free transcription-translation system.

-

Reporter Template: Use a plasmid DNA or mRNA encoding a readily quantifiable reporter protein like firefly luciferase.

-

Reaction Mixture: In a microplate, combine the cell-free system components, the reporter template, and varying concentrations of the this compound derivative.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

Quantification:

-

For luciferase, add the luciferin substrate and measure the resulting luminescence using a luminometer.

-

For GFP, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits protein synthesis by 50%.

Ribosomal Footprinting

This technique identifies the specific binding site of a molecule on the rRNA.

Principle: Ribosomes are incubated with the antibiotic of interest. The ribosome-antibiotic complex is then treated with a chemical or enzymatic probe that modifies or cleaves accessible rRNA nucleotides. The antibiotic protects the nucleotides at its binding site from modification or cleavage. The locations of these protections (the "footprint") are then identified by reverse transcription, where the reverse transcriptase will pause or stop at the modified nucleotides.

Detailed Methodology:

-

Ribosome-Antibiotic Complex Formation: Incubate isolated 70S ribosomes or 50S subunits with the this compound derivative.

-

Chemical/Enzymatic Probing: Treat the complexes with a probing agent, such as dimethyl sulfate (DMS), which modifies accessible adenine and cytosine residues.

-

RNA Extraction: Purify the 23S rRNA from the treated ribosomes.

-

Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a downstream sequence of the 23S rRNA. Perform reverse transcription.

-

Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel alongside a sequencing ladder generated from untreated rRNA.

-

Analysis: The positions where the reverse transcriptase was blocked or paused, indicated by the appearance of new bands or the disappearance of existing bands on the gel, reveal the nucleotides protected by the bound antibiotic.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for a ribosome binding assay.

Conclusion

This compound and its derivatives represent a potent class of macrolide antibiotics that function by inhibiting bacterial protein synthesis. Their specific interaction with the nascent peptide exit tunnel of the 50S ribosomal subunit provides a clear mechanism of action. The ability to synthetically modify the core structure has led to the development of derivatives with an expanded antibacterial spectrum and efficacy against resistant strains. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of antibiotics. Further research into the structure-activity relationships of novel derivatives will be crucial in the ongoing effort to combat bacterial infectious diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Studies of tylosin derivatives effective against macrolide-resistant strains: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-O-Mycaminosyltylonolide antibacterial derivatives: design, synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

A Technical Guide to Mycaminosyltylonolide and its Central Role in Tylosin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Mycaminosyltylonolide (OMT), a critical intermediate in the biosynthetic pathway of tylosin, a 16-membered macrolide antibiotic. Produced by the bacterium Streptomyces fradiae, tylosin is a vital agent in veterinary medicine. Understanding the formation and conversion of OMT is paramount for enhancing tylosin production through metabolic engineering and for the rational design of novel antibiotic derivatives. This guide details the biosynthetic pathway, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core processes.

The Tylosin Biosynthesis Pathway: An Overview

The biosynthesis of tylosin is a complex, multi-step process initiated by a Type I polyketide synthase (PKS) system, known as Tylactone synthase (TYLS). This system assembles the macrolide core, tylactone, from precursor units like propionyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA.[1] Following the creation of the tylactone ring, a series of post-PKS modifications occur. These "tailoring" steps are crucial for the molecule's bioactivity and include oxidations and the sequential addition of three deoxy sugars: D-mycaminose, L-mycarose, and 6-deoxy-D-allose.[2][3][4]

The first glycosylation step is the addition of mycaminose to the C-5 hydroxyl group of the tylactone core, which forms the pivotal intermediate, 5-O-Mycaminosyltylonolide (OMT).[2][3][5] This event marks a significant commitment in the pathway, leading to a cascade of subsequent modifications that culminate in the formation of tylosin.

Formation and Conversion of 5-O-Mycaminosyltylonolide (OMT)

The formation of OMT is catalyzed by a glycosyltransferase, TylM2 (orf2), which attaches mycaminose to tylactone.[5] Once formed, OMT undergoes a preferred sequence of enzymatic reactions:

-

C-20 Oxidation : The methyl group at C-20 is hydroxylated and subsequently dehydrogenated to a formyl group.[2][3]

-

C-23 Oxidation : The methyl group at C-23 is hydroxylated to a hydroxymethyl group.[2][3]

-

Second Glycosylation : The sugar 6-deoxy-D-allose is added to the C-23 hydroxymethyl group, a reaction catalyzed by the O-mycaminosyltylonolide 6-deoxyallosyltransferase (TylN), yielding demethyllactenocin.[2][6]

-

Third Glycosylation : The neutral sugar L-mycarose is added to the 4'-hydroxyl group of the initial mycaminose sugar.[2][3] The resulting compound is demethylmacrocin.

-

Terminal Methylations : Two final O-methylation steps occur. The first, at the 2'''-hydroxyl position, converts demethylmacrocin to macrocin. The second, catalyzed by the rate-limiting S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase TylF, converts macrocin to the final product, tylosin.[2][7]

This sequence represents the primary route for tylosin biosynthesis in S. fradiae.

Caption: The biosynthetic pathway from precursors to tylosin, highlighting the central intermediate OMT.

Quantitative Data

Physicochemical Properties of O-Mycaminosyltylonolide

The fundamental properties of OMT have been characterized, providing a basis for its identification and purification.

| Property | Value | Source |

| Empirical Formula | C₃₁H₅₁NO₉ | [8] |

| Molecular Weight | 581.74 g/mol | Calculated |

| Appearance | White basic substance | [8] |

| Melting Point | ~115-118 °C | [8] |

| pKa | 8.0 (in 66% aq. DMF) | [8] |

| UV Absorption λmax | ~284 mμ (in 95% aq. EtOH) | [8] |

| Specific Rotation [α]D²⁵ | +8.1° (c=0.863% in methanol) | [8] |

| Elemental Analysis (Found) | C: 61.73%, H: 8.78%, N: 2.25% | [8] |

Antibacterial Activity of OMT and Derivatives

While OMT itself possesses antibacterial activity, its modification, particularly at the C-23 position, has been a key strategy in developing novel antibiotics with broader spectrums. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy.

| Compound | Target Organism | MIC (μg/mL) | Notes | Source |

| OMT | P. aeruginosa (MDR) | >64 | Ineffective alone against this Gram-negative pathogen. | [9] |

| OMT + Colistin (1/4 MIC) | E. coli ATCC25922 | 8 | Colistin potentiates OMT activity against Gram-negative bacteria. | [9] |

| OMT + Colistin (1/2 MIC) | K. pneumoniae ARBanK#523 | 4 | Dramatic decrease in MIC (4 to 32-fold) with colistin. | [9] |

| Derivative c9 | S. aureus | 0.5 | A C-23 modified derivative with potent activity. | [10] |

| Derivative c9 | E. coli | 0.5 | Shows excellent activity against Gram-negative bacteria. | [10] |

| Derivatives c2, c11, c20-c25 | S. maltophilia ATCC17808 | 1 | 4-16 fold increase in activity compared to tylosin. | [10] |

Experimental Protocols

Bioconversion Studies with Mutant S. fradiae Strains

This protocol is used to determine the sequence of the biosynthetic pathway by feeding potential intermediates to a mutant strain blocked at an early step (e.g., tylactone biosynthesis).[2][3]

Objective: To assess the efficiency of conversion of a potential intermediate (e.g., OMT) to the final product (tylosin).

Methodology:

-

Strain Preparation: Cultivate a mutant strain of S. fradiae blocked in tylactone biosynthesis in a suitable fermentation medium until the mid-logarithmic growth phase.

-

Intermediate Feeding: Add a sterile solution of the purified intermediate (e.g., ¹⁴C-labeled OMT) to the culture at a known concentration.

-

Incubation: Continue the fermentation under standard conditions (e.g., 28°C, 250 rpm) for a defined period (e.g., 48-72 hours).

-

Extraction: Separate the mycelium from the broth by centrifugation. Extract the macrolides from both the supernatant and the mycelial pellet using an organic solvent like ethyl acetate or chloroform.

-

Analysis: Concentrate the extracts and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quantification: Identify and quantify the amount of tylosin produced and any remaining intermediate. If using radiolabeled precursors, use techniques like autoradiography or scintillation counting to determine the incorporation of the label into tylosin.[11][12]

-

Calculation: Determine the bioconversion efficiency as the percentage of the initial intermediate that was converted to tylosin.

Caption: A simplified workflow for bioconversion experiments using mutant bacterial strains.

Enzymatic Assays Using Cell-Free Extracts

This method allows for the in-vitro study of specific enzymatic reactions, such as the oxidations of OMT or the methylation of macrocin.[13]

Objective: To demonstrate the enzymatic conversion of a substrate to a product by a specific enzyme present in the cell extract.

Methodology:

-

Cell Lysis: Harvest S. fradiae cells from a culture in the active production phase. Resuspend the cells in a suitable buffer (e.g., phosphate buffer with protease inhibitors) and lyse them using methods like sonication or a French press.

-

Extract Preparation: Centrifuge the lysate at high speed (e.g., 10,000 x g) to remove cell debris. The resulting supernatant is the cell-free extract.

-

Reaction Mixture: Prepare a reaction mixture containing the cell-free extract, the substrate (e.g., 5-O-mycaminosylprotylonolide), and necessary cofactors (e.g., NADPH for oxidations, S-adenosyl-L-methionine for methylations).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

Reaction Quenching: Stop the reaction by adding a solvent like acetone or by heat inactivation.

-

Extraction and Analysis: Extract the products with an organic solvent and analyze the mixture using HPLC or Mass Spectrometry to identify and quantify the reaction products.[13]

General Protocol for Synthesis of C-23 Modified OMT Derivatives

Chemical modification of OMT is a common strategy for creating new antibiotic candidates with improved properties.[10][14]

Objective: To replace the C-23 hydroxyl group of OMT with various functional groups.

Methodology:

-

Activation of C-23 Hydroxyl: React OMT with iodine (I₂) and triphenylphosphine (an Appel reaction) to convert the C-23 hydroxyl group into a good leaving group (iodide), yielding a C-23-iodo intermediate.[10]

-

Nucleophilic Substitution (SN2): Dissolve the C-23-iodo intermediate in a suitable solvent like acetonitrile. Add the desired nucleophile (e.g., an amine, thiol, or azide) and a base such as potassium carbonate.

-

Reaction Conditions: Heat the reaction mixture in a sealed tube (e.g., at 120°C) to drive the SN2 displacement of the iodide.[10]

-

Purification: After the reaction is complete, cool the mixture and purify the crude product using column chromatography to isolate the desired C-23-modified OMT derivative.

-

Characterization: Confirm the structure of the final compound using ¹H and ¹³C NMR and high-resolution mass spectrometry (HRMS).[10]

Caption: Logical relationships between key precursors in the terminal stages of tylosin biosynthesis.

Conclusion

5-O-Mycaminosyltylonolide is not merely a transient molecule but the foundational glycosylated intermediate upon which the bioactive antibiotic tylosin is built. Its formation represents the first major diversification step after the creation of the polyketide core. A thorough understanding of its physicochemical properties, its enzymatic conversions, and the methods used to study it are essential for the scientific community. This knowledge directly facilitates efforts in strain improvement for increased tylosin yields and provides the chemical scaffold for the semi-synthesis of next-generation macrolide antibiotics designed to overcome growing bacterial resistance. The data and protocols outlined in this guide serve as a critical resource for professionals dedicated to advancing antibiotic research and development.

References

- 1. Tylactone synthase - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIOSYNTHESIS OF THE MACROLIDE ANTIBIOTIC TYLOSIN A PREFERRED PATHWAY FROM TYLACTONE TO TYLOSIN [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Discovery of a highly efficient TylF methyltransferase via random mutagenesis for improving tylosin production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3459853A - O-mycaminosyl tylonolide and a process for the preparation thereof - Google Patents [patents.google.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Terminal stages in the biosynthesis of tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of tylosin: oxidations of 5-O-mycaminosylprotylonolide at C-20 and C-23 with a cell-free extract from Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, antimicrobial evaluation and structure-activity relationships within 23-modified derivatives of 5-O-mycaminosyltylonolide. | Scilit [scilit.com]

Understanding the macrolide structure of Mycaminosyltylonolide.

An In-Depth Technical Guide to the Macrolide Structure of Mycaminosyltylonolide

Introduction

This compound, often abbreviated as OMT, is a 16-membered macrolide antibiotic that serves as a crucial scaffold in the development of veterinary medicines.[1][2] It is derived from the parent antibiotic tylosin through the acid-catalyzed hydrolysis and removal of the neutral sugar, mycinose.[3] Structurally, OMT consists of a 16-membered lactone ring, known as tylonolide, which is glycosidically linked at the C-5 position to the amino sugar mycaminose.[4] This core structure is the foundation for several semi-synthetic antibiotics, including tilmicosin and tildipirosin, which were developed to combat bacterial resistance and improve pharmacokinetic properties.[2]

This guide provides a comprehensive technical overview of the macrolide structure of this compound, detailing its physicochemical properties, biological mechanism of action, key experimental protocols for its preparation and modification, and an analysis of its structure-activity relationships. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Core Macrolide Structure and Physicochemical Properties

The fundamental structure of this compound is defined by its complex polyketide-derived lactone ring and the attached deoxy amino sugar. The tylonolide ring features multiple stereocenters, a conjugated diene system, an aldehyde group at C-20, and a ketone. The mycaminose sugar, a 3,6-dideoxy-3-(dimethylamino)-β-D-glucopyranoside, is attached via an O-glycosidic bond to the hydroxyl group at the C-5 position of the lactone ring.[4]

The empirical formula for this compound is C₃₁H₅₁NO₁₀.[3][4][5] Its basic nature is attributed to the dimethylamino group on the mycaminose sugar, which has a pKa of 8.0.[3] This basicity is critical for its interaction with the bacterial ribosome and influences its solubility and formulation properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₅₁NO₁₀ | [4][5] |

| Molecular Weight | 597.74 g/mol | [4][6] |

| Monoisotopic Mass | 597.35130 Da | [4] |

| pKa | 8.0 (in 66% aqueous DMF) | [3] |

| Appearance | White basic substance | [3] |

| Melting Point | 115-118 °C | [3] |

| UV Absorption Max (λmax) | 284 mμ (in 95% ethanol) | [3] |

| Specific Rotation [α]D²⁵ | +8.1° (c=0.863 in methanol) | [3] |

| Elemental Analysis (Calculated) | C: 61.73%, H: 8.46%, N: 2.40% | [3] |

| Elemental Analysis (Found) | C: 61.73%, H: 8.78%, N: 2.25% |[3] |

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antibacterial activity, primarily against Gram-positive bacteria, with a more limited effect on Gram-negative bacteria.[1][7] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2] OMT binds to the 23S rRNA component of the 50S ribosomal subunit, specifically near the peptidyl transferase center.[2] This binding physically obstructs the nascent peptide exit tunnel, preventing the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis and bacterial growth.[2] The development of bacterial resistance often involves mutations in the L4 and L22 ribosomal proteins or modifications to the 23S rRNA, which reduce the binding affinity of the macrolide.[2]

Caption: Mechanism of action of this compound (OMT).

Experimental Protocols

Preparation of this compound via Acid Hydrolysis

This protocol describes the preparation of OMT from its parent compound, desmycosin, through controlled acid hydrolysis, a method established in early patents.[3]

Methodology:

-

Dissolution: Dissolve 5 grams of desmycosin in approximately 500 mL of an aqueous sulfuric acid solution adjusted to pH 2.

-

Hydrolysis: Heat the solution at reflux for approximately 60 hours. After heating, allow the reaction mixture to stand at room temperature for three days to ensure complete hydrolysis.

-

Extraction (Organic Phase Removal): Extract the resulting brown reaction mixture three times with 200 mL portions of methylene chloride. Discard the organic (methylene chloride) phase.

-

pH Adjustment and Purification: Adjust the remaining clear, colorless aqueous solution to pH 6 using an aqueous ammonium hydroxide solution.

-

Removal of Unreacted Substrate: Extract the pH 6 solution again with methylene chloride to remove any unreacted desmycosin.

-

Final Product Extraction: Adjust the pH of the aqueous solution to approximately pH 9 and extract it multiple times with fresh portions of methylene chloride.

-

Isolation: Combine the final methylene chloride extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield O-mycaminosyl tylonolide as a white solid.[3]

Synthesis of C-23 Modified Derivatives

Modifications at the C-23 position of OMT are a common strategy to enhance antibacterial activity. The following is a generalized workflow for synthesizing C-23 amino derivatives.[2]

Methodology:

-

Reductive Amination (Formation of Intermediate 'a'): React OMT with a suitable side chain (e.g., an aldehyde or ketone) via reductive amination to form an initial intermediate.

-

Appel Reaction (Formation of Intermediate 'b'): Treat the intermediate 'a' with iodine (I₂) and triphenylphosphine. This reaction typically converts a hydroxyl group (e.g., at C-23) into an iodide, creating a good leaving group for subsequent nucleophilic substitution.

-

Nucleophilic Substitution (Formation of Final Compound 'c'): Dissolve the iodinated intermediate 'b' in a suitable solvent like acetonitrile. Add the desired amine and potassium carbonate. Heat the solution in a sealed tube at 120 °C to displace the iodide and form the final C-23 amino-substituted derivative.[2]

-

Characterization: Characterize the newly synthesized target compounds using ¹H and ¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm their structure.[2]

Antimicrobial Susceptibility Testing

The antibacterial efficacy of OMT and its derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds (e.g., OMT and its derivatives) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structural Modifications and Structure-Activity Relationship (SAR)

The development of next-generation macrolides from the OMT core focuses on modifications that can overcome resistance, broaden the antibacterial spectrum (especially against Gram-negative bacteria), and improve oral bioavailability. The C-20 and C-23 positions of the lactone ring are primary targets for chemical modification.[2][8]

-

C-23 Modifications: Replacing the C-23 hydroxyl group with various substituents like halo, aryl ether, thioether, azido, or amino groups has been extensively explored.[8] Introducing specific aromatic or aliphatic amines at this position can significantly enhance activity against both Gram-positive and Gram-negative bacteria.[2]

-

C-20 Modifications: The C-20 aldehyde is a reactive handle for derivatization. For instance, the synthesis of 20-deoxy-20-amino derivatives has led to compounds with expanded antibacterial profiles.[1] The introduction of triazole-containing moieties at the C-20 position has also been shown to be a successful strategy.[7]

SAR studies have revealed key insights: (1) The introduction of a 3-quinolyl moiety is important for activity against both Gram-positive and Gram-negative bacteria; (2) The stereochemistry of substituents is crucial, with certain configurations being more favorable; (3) N-alkylation (e.g., N-methyl or N-benzyl) of amino substituents can be more effective than N-H.[7]

Caption: Synthetic workflow for C-23 modified OMT derivatives.

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of OMT and a Potent Derivative

| Organism | OMT | Compound c9* | Tilmicosin | Tildipirosin |

|---|---|---|---|---|

| Staphylococcus aureus | >128 | 0.5 | 2 | 2 |

| Escherichia coli | >128 | 0.5 | 32 | 16 |

| Klebsiella pneumoniae | >128 | 4 | 64 | 32 |

| Streptococcus uberis | 0.5 | 0.25 | 0.5 | 0.5 |

Compound c9 is a C-23 modified derivative with an introduced aromatic amine side chain. Data is representative based on published studies.[2]

The data clearly demonstrates that targeted modification of the OMT core, as seen in compound c9, can lead to a dramatic increase in potency and a significant broadening of the antibacterial spectrum to include important Gram-negative pathogens like E. coli.[2]

Conclusion

This compound is a structurally complex macrolide that holds significant importance in medicinal chemistry and drug development. Its core structure, characterized by a 16-membered tylonolide lactone and a C-5 linked mycaminose sugar, provides a versatile and effective scaffold for antibiotic design. By understanding its fundamental physicochemical properties, mechanism of action, and the extensive structure-activity relationship data generated from decades of research, scientists can continue to develop novel semi-synthetic derivatives. These efforts are crucial for addressing the growing challenge of antimicrobial resistance and for creating more effective therapies for use in both veterinary and potentially human medicine.

References

- 1. 5-O-Mycaminosyltylonolide antibacterial derivatives: design, synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US3459853A - O-mycaminosyl tylonolide and a process for the preparation thereof - Google Patents [patents.google.com]

- 4. 5-O-mycaminosyltylonolide (CHEBI:77011) [ebi.ac.uk]

- 5. This compound | C31H51NO10 | CID 6437420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-O-mycaminosyltylonolide(1+) | C31H52NO10+ | CID 72715808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchmap.jp [researchmap.jp]

- 8. Synthesis, antimicrobial evaluation and structure-activity relationships within 23-modified derivatives of 5-O-mycaminosyltylonolide - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Mycaminosyltylonolide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Mycaminosyltylonolide, a key macrolide antibiotic intermediate. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and confirmed spectroscopic information, alongside generalized experimental protocols for its characterization.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition and exact mass of a compound. For this compound, the key mass spectrometry data is summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₃₁H₅₁NO₁₀ | PubChem[1] |

| Molecular Weight | 597.7 g/mol | PubChem[1] |

| Observed Ion (HR-ESI-MS) | ||

| [M+H]⁺ | 598.3591 m/z | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is essential for the detailed structural elucidation of organic molecules, providing insights into the carbon-hydrogen framework.

¹³C NMR Data

| Predicted ¹³C NMR Chemical Shifts (CDCl₃) |

| Note: This data is based on computational predictions and should be confirmed with experimental analysis. |

| A comprehensive list of predicted chemical shifts is not available. However, studies on derivatives indicate characteristic signals for the macrolide core and the mycaminose sugar moiety.[2] |

¹H NMR Data

A complete, experimentally assigned ¹H NMR data table for this compound is not available in the reviewed public literature. The characterization of its numerous derivatives consistently relies on ¹H NMR, indicating that such data for the parent compound is a crucial benchmark in synthetic campaigns.[3][4][5]

Experimental Protocols

The following protocols are generalized methodologies based on the analysis of this compound derivatives and related macrolide antibiotics.[5][6][7]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

-

2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments should be conducted, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using appropriate NMR processing software. Chemical shifts are typically referenced to the residual solvent peak.

3.2 High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Liquid Chromatography (for sample introduction):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Typically m/z 100-1000.

-

Data Acquisition: Acquire data in full scan mode to determine the accurate mass of the protonated molecule [M+H]⁺. For fragmentation studies, tandem MS (MS/MS) can be performed.[6]

-

-

Data Analysis: Process the raw data to determine the exact mass of the parent ion and calculate the elemental composition.

Application in Drug Development: A Workflow

This compound is a crucial starting material for the semi-synthesis of novel macrolide antibiotics with improved properties. The general workflow for its use in drug development is depicted below.

References

- 1. 5-O-mycaminosyltylonolide(1+) | C31H52NO10+ | CID 72715808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 5-O-Mycaminosyltylonolide antibacterial derivatives: design, synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchmap.jp [researchmap.jp]

- 6. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Characterization of Lignans [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Antibacterial Screening of Novel Mycaminosyltylonolide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel Mycaminosyltylonolide (MTL) derivatives and the subsequent evaluation of their antibacterial activity. The methodologies described herein focus on chemical modifications at the C-20 and C-23 positions of the MTL scaffold, aiming to enhance antibacterial potency and broaden the spectrum of activity, particularly against resistant bacterial strains.

Introduction

This compound is a 16-membered macrolide antibiotic that serves as a crucial scaffold for the development of new antibacterial agents.[1][2] Modifications of the MTL core structure have been shown to overcome existing resistance mechanisms and improve the pharmacokinetic properties of the parent compound. This document outlines the synthesis of two classes of MTL derivatives: C-20 modified derivatives via reductive amination and C-23 modified derivatives through SN2 displacement reactions. Furthermore, it provides a detailed protocol for assessing the in vitro antibacterial activity of the synthesized compounds using the broth microdilution method.

Synthesis of this compound Derivatives

The synthesis of novel MTL derivatives can be strategically designed to explore the structure-activity relationships (SAR) and identify compounds with enhanced antibacterial profiles. The following sections detail the experimental procedures for modifying the C-20 and C-23 positions of the MTL molecule.

Protocol 1: Synthesis of C-20 Deoxo-Amino Derivatives via Reductive Amination

This protocol describes the synthesis of C-20 deoxo-20-amino derivatives of this compound. The aldehyde group at the C-20 position is reacted with a primary or secondary amine in the presence of a reducing agent to form a new carbon-nitrogen bond.[3][4][5]

Materials:

-

This compound (MTL)

-

Selected primary or secondary amine (e.g., 3,5-dimethylpiperidine)

-

Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., DCM/MeOH gradient)

Procedure:

-

Dissolve this compound (1 equivalent) in methanol.

-

Add the selected amine (1.2-1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride or sodium borohydride (1.5-2.0 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure C-20 deoxo-amino derivative.

-

Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Protocol 2: Synthesis of C-23 Modified Derivatives via SN2 Displacement

This protocol outlines the synthesis of C-23 modified MTL derivatives by replacing the hydroxyl group with various substituents through an SN2 reaction.[1][6][7] This often involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution.

Materials:

-

This compound (MTL)

-

Activating agent (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

-

Base (e.g., pyridine, triethylamine)

-

Nucleophile (e.g., sodium azide, potassium thioacetate, various amines)

-

Dichloromethane (DCM)

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate gradient)

Procedure:

Step 1: Activation of the C-23 Hydroxyl Group

-

Dissolve this compound (1 equivalent) in dry dichloromethane and cool to 0 °C.

-

Add a base such as pyridine or triethylamine (1.5-2.0 equivalents).

-

Slowly add the activating agent (e.g., p-toluenesulfonyl chloride, 1.2 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated intermediate. This intermediate may be used in the next step without further purification.

Step 2: Nucleophilic Substitution

-

Dissolve the activated intermediate from Step 1 in a suitable solvent such as acetonitrile.

-

Add the desired nucleophile (2-3 equivalents).

-

Heat the reaction mixture at a suitable temperature (e.g., 50-80 °C) and stir for 12-24 hours, monitoring by TLC.[8]

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the desired C-23 modified derivative.

-

Characterize the final product by spectroscopic analysis (¹H NMR, ¹³C NMR, and HRMS).

Antibacterial Screening

The in vitro antibacterial activity of the synthesized this compound derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol 3: Broth Microdilution Susceptibility Testing

This protocol details the procedure for determining the MIC of the synthesized compounds against a panel of pathogenic bacteria.[9][10][11][12]

Materials:

-

Synthesized this compound derivatives

-

Reference antibiotics (e.g., Tylosin, Tilmicosin)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pasteurella multocida)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the test compounds and reference antibiotics in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of decreasing concentrations of the test compound.

-

-

Inoculum Preparation:

-

From a fresh culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

-

-

Incubation: Incubate the microtiter plates at 35-37 °C for 16-20 hours in ambient air.

-

Reading the Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation

The antibacterial activity of the synthesized this compound derivatives is summarized in the following tables.

Table 1: Antibacterial Activity of C-20 Deoxo-Amino this compound Derivatives (MIC in µg/mL)

| Compound | R Group | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. multocida ATCC 43137 |

| MTL | -CHO | 32 | >128 | 16 |

| Derivative 1 | -CH₂-N(CH₃)₂ | 8 | 64 | 4 |

| Derivative 2 | -CH₂-(3,5-dimethylpiperidino) | 4 | 32 | 2 |

| Tilmicosin | (Reference) | 8 | 64 | 4 |

Table 2: Antibacterial Activity of C-23 Modified this compound Derivatives (MIC in µg/mL)

| Compound | R Group | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. multocida ATCC 43137 |

| MTL | -OH | 32 | >128 | 16 |

| Derivative 3 | -N₃ | 16 | 64 | 8 |

| Derivative 4 | -S-acetyl | 8 | 32 | 4 |

| Tylosin | (Reference) | 2 | 16 | 1 |

Mandatory Visualization

The following diagrams illustrate the key workflows and the mechanism of action.

Caption: Synthetic workflows for C-20 and C-23 modifications of this compound.

Caption: Workflow for the broth microdilution antibacterial susceptibility test.

References

- 1. Synthesis, antimicrobial evaluation and structure-activity relationships within 23-modified derivatives of 5-O-mycaminosyltylonolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-O-Mycaminosyltylonolide antibacterial derivatives: design, synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870) and related cyclic amino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 20-DEOXO-20-(3, 5-DIMETHYLPIPERIDIN-l-YL)DESMYCOSIN (TILMICOSIN, EL-870) AND RELATED CYCLIC AMINO DERIVATIVES [jstage.jst.go.jp]

- 5. Structure-activity studies of 20-deoxo-20-amino derivatives of tylosin-related macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial evaluation and structure-activity relationships within 23-modified derivatives of 5-O-mycaminosyltylonolide. | Scilit [scilit.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. goldbio.com [goldbio.com]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. rr-asia.woah.org [rr-asia.woah.org]

Analytical methods for the detection and quantification of Mycaminosyltylonolide.

This document provides detailed application notes and experimental protocols for the analytical detection and quantification of Mycaminosyltylonolide, a key derivative of the macrolide antibiotic Tylosin. The methodologies described herein are intended for researchers, scientists, and professionals involved in drug development and quality control. The protocols are based on established analytical techniques for macrolide antibiotics, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

Introduction

This compound (OMT) is a microbiologically active degradation product of Tylosin.[1][2] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, residue analysis in animal-derived food products, and in vitro and in vivo bioactivity assessments. The following protocols provide a robust framework for the analysis of this compound in various matrices.

Analytical Methods Overview

Two primary analytical methods are detailed:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for routine quantification in pharmaceutical formulations and bulk materials where concentration levels are relatively high.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices such as plasma, tissue, and milk.[3][4]

Quantitative Data Summary

The following tables summarize the expected analytical performance parameters for the proposed methods based on validated methods for structurally similar macrolide antibiotics like Tylosin and Clarithromycin.[5][6][7][8][9] These values should be considered as a starting point for method validation for this compound.

Table 1: HPLC-UV Method Performance Characteristics

| Parameter | Expected Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.4 - 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 - 1.6 µg/kg |

| Recovery | 85 - 110% |

| Precision (RSD) | < 5% |

Table 2: LC-MS/MS Method Performance Characteristics

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |

| Recovery | 75 - 115% |

| Precision (RSD) | < 15% |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results, especially in complex matrices.[10] The following protocols outline the extraction of this compound from different sample types.

-

Accurately weigh a portion of the homogenized sample equivalent to a known concentration of the active pharmaceutical ingredient.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

This protocol is adapted from methods for Tylosin and other macrolides in animal tissues.[8][11]

-

Homogenization: Homogenize 1-5 g of the tissue sample with an appropriate volume of extraction solvent (e.g., 70% methanol or an acidified methanol:water mixture).[8][12]

-

Protein Precipitation/Extraction:

-

Centrifugation: Centrifuge the mixture at 4000-5000 rpm for 15 minutes to separate the supernatant from the precipitated proteins or tissue debris.[8][12]

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an Oasis HLB or C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute this compound with a small volume of methanol or an appropriate elution solvent (e.g., 0.1 M ammonium acetate in methanol).[11]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

HPLC-UV Method Protocol

This method is adapted from established HPLC methods for macrolide antibiotics.[5][6][7]

-

Chromatographic System:

-

HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase:

-

A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to a suitable value (e.g., pH 4.0 - 6.5).[6] The exact ratio should be optimized for the best separation (a starting point could be 50:50 v/v).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 287 nm (based on the UV absorbance of Tylosin).[11]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Quantify the analyte in the samples by comparing the peak area with the calibration curve.

-

LC-MS/MS Method Protocol

This protocol provides a starting point for developing a highly sensitive and selective method for this compound.

-

Chromatographic System:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

-

Mobile Phase:

-

Eluent A: 0.1% formic acid in water.

-

Eluent B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

A gradient elution should be optimized to achieve good peak shape and resolution. A typical gradient might start with a low percentage of Eluent B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

The precursor ion (parent ion) and product ions (daughter ions) for this compound need to be determined by infusing a standard solution into the mass spectrometer.

-

Multiple Reaction Monitoring (MRM) mode should be used for quantification, monitoring at least two transitions for confirmation.

-

-

Quantification:

-

Prepare a calibration curve using matrix-matched standards or by using a stable isotope-labeled internal standard.

-

Quantify this compound based on the peak area ratio of the analyte to the internal standard.

-

Method Validation

All analytical methods must be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose.[5][7] Key validation parameters include:

-

Specificity/Selectivity: The ability to assess the analyte in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the reliable detection and quantification of this compound. It is imperative that these methods are fully validated in the user's laboratory and for the specific sample matrix to ensure the generation of accurate and reproducible data. The provided performance characteristics for similar macrolide antibiotics should serve as a benchmark during method validation.

References

- 1. researchmap.jp [researchmap.jp]

- 2. 5-O-Mycaminosyltylonolide antibacterial derivatives: design, synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wur.nl [wur.nl]

- 5. rroij.com [rroij.com]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

High-performance liquid chromatography (HPLC) methods for Mycaminosyltylonolide.

Application Notes & Protocols for HPLC Analysis of Mycaminosyltylonolide

Introduction

This compound, a key intermediate in the biosynthesis of the macrolide antibiotic tylosin, is of significant interest to researchers in drug discovery and development. Accurate and reliable quantification of this compound is crucial for fermentation process monitoring, metabolic engineering studies, and the development of novel antibiotic derivatives. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of macrolide antibiotics and their precursors. This document provides detailed application notes and protocols for the quantitative analysis of this compound using reversed-phase HPLC (RP-HPLC) with UV detection. The methodologies described are based on established principles for the analysis of related macrolide compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Principle of the Method

The primary method outlined here is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water or a buffer and an organic modifier like acetonitrile or methanol.[1] this compound, being a moderately polar molecule, will be retained on the column and then eluted by the mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly performed using a UV-Vis spectrophotometer, as macrolides typically exhibit UV absorbance at lower wavelengths, around 210 nm, due to the lack of extensive chromophores.[2][3] For some derivatives with aromatic rings, detection at higher wavelengths like 280 nm can be utilized.[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Fermentation Broth

This protocol details the steps for extracting and quantifying this compound from a fermentation broth sample.

1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common and effective technique for cleaning up complex samples like fermentation broth prior to HPLC analysis.[5]

-

Materials:

-

Fermentation broth containing this compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

C18 SPE cartridges

-

Vacuum manifold for SPE

-

-

Procedure:

-

Centrifuge the fermentation broth sample to pellet cells and other insoluble materials.

-

Take the supernatant and adjust the pH to approximately 7.0 if necessary.

-

Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of HPLC grade water. Do not allow the cartridge to dry out.

-

Load the sample: Load an appropriate volume of the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge: Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

-

Elute the analyte: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) for HPLC analysis.

-

2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for macrolide analysis.[2][5]

-

Mobile Phase: A mixture of acetonitrile and a buffer is typically used. For example, a mixture of acetonitrile and 0.05 M potassium phosphate buffer (pH adjusted to a specific value, e.g., 6.5) can be effective.[2] The exact ratio will need to be optimized for the best separation. A common starting point is a 40:60 (v/v) ratio of acetonitrile to buffer.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[2]

-

Column Temperature: Maintaining a constant column temperature, for instance, 30°C or 40°C, can improve peak shape and reproducibility.[1]

-

Detection Wavelength: Set the UV detector to a low wavelength, such as 210 nm, for optimal sensitivity for macrolides that lack strong chromophores.[2][6]

-

Injection Volume: Typically 10-20 µL.

3. Calibration and Quantification

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample extracts into the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 6.5) (40:60, v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm[2][6] |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

Table 2: Example Quantitative Data for this compound Calibration

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 50,000 |

| 5 | 255,000 |

| 10 | 510,000 |

| 25 | 1,275,000 |

| 50 | 2,550,000 |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

(Note: The data in Table 2 are representative and should be determined experimentally for each specific assay.)

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

Caption: Principle of this compound separation by RP-HPLC.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Determination of tilmicosin in ovine milk using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

Application Notes and Protocols for Determining the Antibacterial Spectrum of Mycaminosyltylonolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminosyltylonolide, a precursor to the macrolide antibiotic tylosin, serves as a crucial scaffold for the development of novel antibacterial agents.[1][2] Understanding its intrinsic antibacterial spectrum is fundamental for guiding synthetic efforts and for the rational design of new derivatives with improved potency and broader activity. These application notes provide detailed protocols for determining the in vitro antibacterial spectrum of this compound using standardized assays.

Macrolide antibiotics, including this compound derivatives, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit in bacteria, obstructing the exit tunnel for newly synthesized peptides and, in some cases, interfering with peptide bond formation.[3][4][5] This mechanism of action is selective for bacterial ribosomes, accounting for their therapeutic utility.[6]

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[7][8] While this compound itself has a moderate spectrum of activity, primarily against Gram-positive bacteria, chemical modifications have led to derivatives with expanded activity against Gram-negative bacteria.[1][2]

Below is a summary of reported MIC values for a potent derivative of this compound, compound c9, as well as the parent compound, tylosin, for comparative purposes.[1]

| Bacterial Strain | This compound Derivative (c9) MIC (µg/mL) | Tylosin MIC (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus ATCC 25923 | 0.5 | >32 |

| Enterococcus faecalis ATCC 29212 | 1 | Not Reported |

| Gram-Negative Bacteria | ||

| Escherichia coli ATCC 25922 | 0.5 | >32 |

| Stenotrophomonas maltophilia ATCC 17808 | 1 | Not Reported |

Note: Data for the parent compound this compound is limited in publicly available literature, with a greater focus on its more active derivatives. The data for derivative c9 illustrates the potential for expanding the antibacterial spectrum.

Experimental Protocols

Accurate determination of the antibacterial spectrum relies on standardized and reproducible methods. The following are detailed protocols for key in vitro assays.

Broth Microdilution Assay for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.[9][10]

Materials:

-

This compound (or derivative) stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures (e.g., ATCC quality control strains)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Multichannel pipette

Protocol:

-

Preparation of Antimicrobial Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Plate Inoculation:

-

Add 100 µL of the appropriate this compound dilution to each well of the 96-well plate.

-

Add 100 µL of the diluted bacterial suspension to each well.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

-

Agar Dilution Assay for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, upon which the test bacteria are inoculated.[11][12]

Materials:

-

This compound (or derivative) stock solution

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial cultures

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Inoculum replicating apparatus (optional)

-

Incubator (35 ± 2°C)

Protocol:

-

Preparation of Agar Plates:

-

Prepare a series of dilutions of the this compound stock solution.

-

Add 2 mL of each antimicrobial dilution to 18 mL of molten MHA (cooled to 45-50°C) to create a series of agar plates with the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusted to a final concentration of 10⁴ CFU per spot.

-

-

Inoculation:

-

Spot-inoculate the surface of each agar plate with the bacterial suspension. An inoculum replicating apparatus can be used to test multiple strains simultaneously.

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the growth of the bacteria.

-

Time-Kill Assay

This assay determines the rate of bacterial killing over time in the presence of an antimicrobial agent.[13][14][15]

Materials:

-

This compound (or derivative)

-

Bacterial cultures

-

CAMHB

-

Sterile test tubes

-

Shaking incubator (37°C)

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

Protocol: